

4-Ethoxyphenylboronic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethoxyphenylboronic acid**

Cat. No.: **B1587236**

[Get Quote](#)

An In-Depth Technical Guide to **4-Ethoxyphenylboronic Acid**: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxyphenylboronic acid is a versatile and indispensable reagent in modern synthetic organic chemistry. With a molecular weight of 165.98 g/mol, this compound serves as a cornerstone building block, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[1][2][3][4]} Its utility stems from its stability, reactivity, and the valuable ethoxyphenyl moiety it introduces into complex molecules. This guide provides an in-depth analysis of its core physicochemical properties, synthesis, and mechanistic role in carbon-carbon bond formation. Furthermore, it offers a detailed experimental protocol for a representative Suzuki coupling reaction, discusses its broad applications in drug discovery, and outlines critical safety and handling procedures. The objective is to equip researchers with the technical knowledge and practical insights required to effectively utilize this compound in their synthetic endeavors.

Core Physicochemical Properties and Their Significance

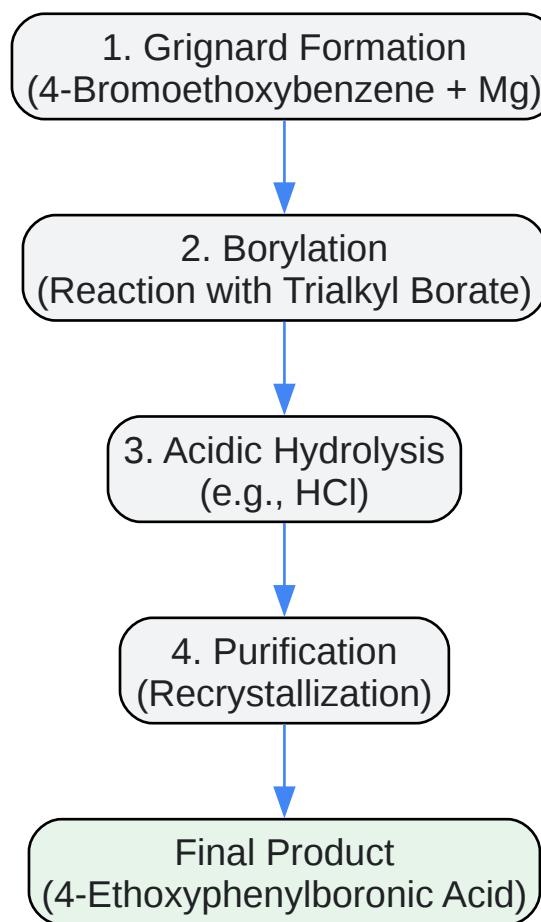
A thorough understanding of a reagent's fundamental properties is paramount for its successful application in synthesis. The molecular weight is not merely a number but the foundation for all stoichiometric calculations, ensuring reaction efficiency and reproducibility.

Molecular Weight: The Basis of Stoichiometry

The precise molecular weight of **4-Ethoxyphenylboronic acid** is 165.98 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#) This value, derived from its molecular formula C₈H₁₁BO₃, is critical for accurately measuring molar equivalents in reaction setups.[\[2\]](#)[\[5\]](#)[\[6\]](#) In cross-coupling reactions, where the ratio of the boronic acid to the coupling partner, catalyst, and ligand can dictate yield and purity, precise mass-to-mole conversions are non-negotiable. An error in this fundamental calculation can lead to excess starting material, formation of byproducts, and complex purification challenges.

Key Physicochemical Data

The essential properties of **4-Ethoxyphenylboronic acid** are summarized below, providing a quick reference for experimental design.


Property	Value	Source(s)
Molecular Weight	165.98 g/mol	[1] [2] [3] [4] [5]
CAS Number	22237-13-4	[1] [2] [5] [7]
Molecular Formula	C ₈ H ₁₁ BO ₃	[2] [5] [6]
Linear Formula	C ₂ H ₅ OC ₆ H ₄ B(OH) ₂	[1] [4]
Appearance	White crystalline powder	[8]
Melting Point	121-128 °C	[1] [4]
Density	1.13 g/cm ³	[8]
Boiling Point	317.6 °C at 760 mmHg	[8]
Canonical SMILES	B(C1=CC=C(C=C1)OCC)(O)O	[8]
InChI Key	WRQNLDUNQMTCL- UHFFFAOYSA-N	[1] [8]

The ethoxy group (-OC₂H₅) on the phenyl ring is an electron-donating group, which can influence the electronic properties of the molecule and its reactivity in cross-coupling reactions. The boronic acid moiety [-B(OH)₂] is the functional group that participates directly in the catalytic cycle.

Synthesis and Purification Overview

While commercially available, understanding the synthesis of **4-Ethoxyphenylboronic acid** provides insight into potential impurities. A common laboratory-scale synthesis involves a Grignard reaction followed by borylation and hydrolysis.

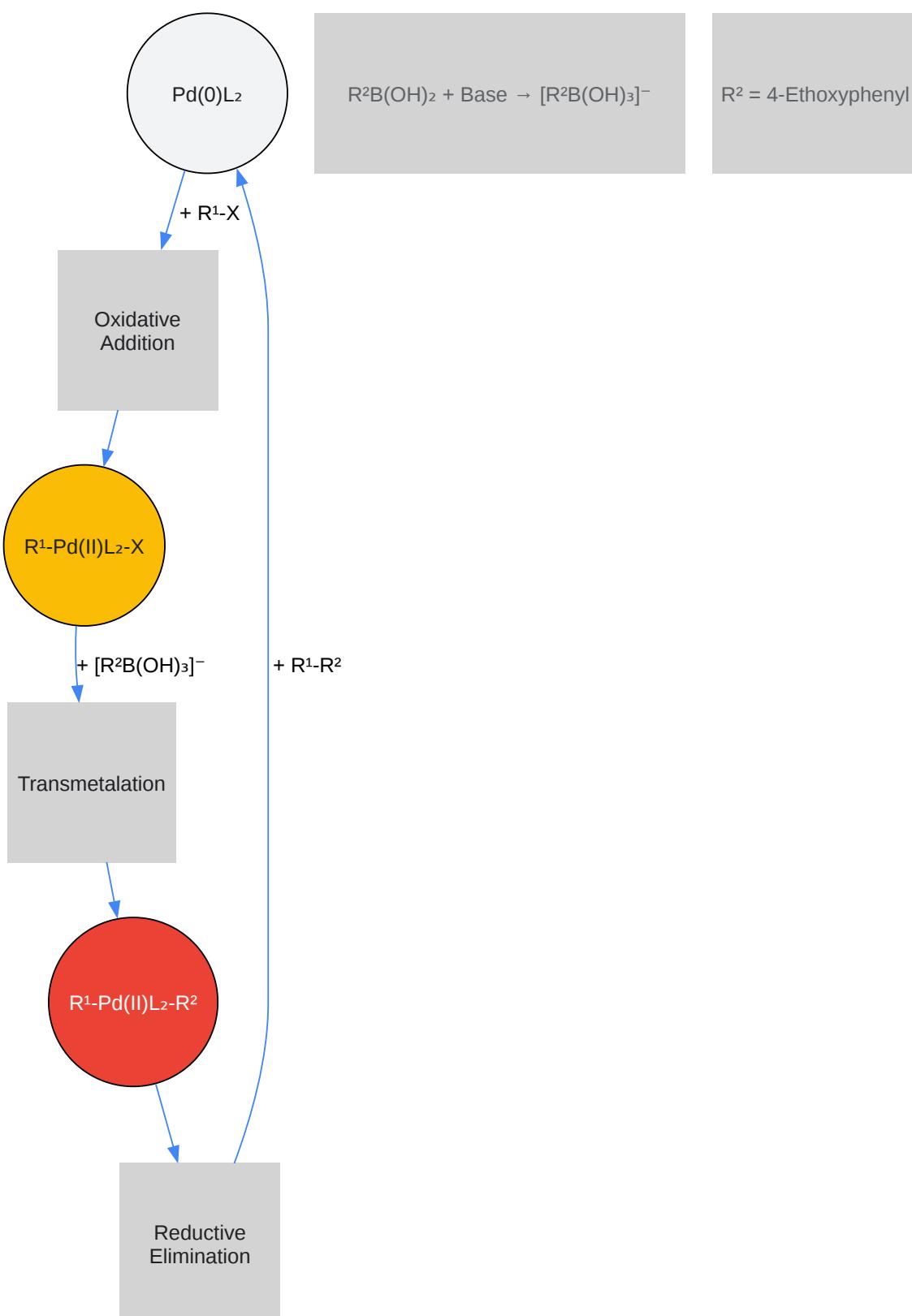
The general workflow is designed to convert an aryl halide into the corresponding boronic acid. The choice of a Grignard-based route is common due to the high reactivity of the organomagnesium intermediate with the boron electrophile.

[Click to download full resolution via product page](#)

Caption: A typical synthetic workflow for **4-Ethoxyphenylboronic acid**.

Causality in Synthesis:

- Grignard Formation: 4-Bromoethoxybenzene is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form 4-ethoxyphenylmagnesium bromide. Strict anhydrous conditions are essential as Grignard reagents are highly basic and react readily with water.
- Borylation: The Grignard reagent is then added to a trialkyl borate (e.g., trimethyl borate) at low temperature. The low temperature is crucial to prevent side reactions, such as the addition of a second Grignard molecule to the boron center.
- Hydrolysis: The resulting boronate ester is hydrolyzed with an acid (e.g., dilute HCl) to yield the final **4-Ethoxyphenylboronic acid**.
- Purification: The crude product is typically purified by recrystallization from a water/solvent mixture to remove inorganic salts and unreacted starting materials. Purity is confirmed by techniques like NMR spectroscopy and melting point analysis.


The Central Role in Suzuki-Miyaura Cross-Coupling

The premier application of **4-Ethoxyphenylboronic acid** is in the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning method for forming C-C bonds.^[9] This reaction is fundamental to the synthesis of polyolefins, styrenes, and, most importantly for drug discovery, substituted biphenyls.^[9]

The reaction couples an organoboron species (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.^[10]

The Catalytic Cycle

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.^[10] The base plays a critical role in activating the boronic acid for the transmetalation step.^[11]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R^1-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically $I > Br > Cl$.^[9]
- Transmetalation: The organic group (R^2) from the boronic acid is transferred to the palladium center. This is the step where **4-Ethoxyphenylboronic acid** ($R^2B(OH)_2$) enters the cycle. This step requires activation by a base (e.g., K_2CO_3 , Cs_2CO_3) to form a more nucleophilic boronate species, which facilitates the transfer of the ethoxyphenyl group to the palladium atom.^[11]
- Reductive Elimination: The two organic groups (R^1 and R^2) are eliminated from the palladium center, forming the new C-C bond in the final product (R^1-R^2). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Protocol: A Representative Suzuki Coupling Reaction

This protocol describes the synthesis of 4-ethoxy-4'-methoxybiphenyl from **4-Ethoxyphenylboronic acid** and 4-bromoanisole. It is a self-validating system; successful execution, confirmed by product analysis, validates the methodology.

Objective: To synthesize 4-ethoxy-4'-methoxybiphenyl.

Materials:

- **4-Ethoxyphenylboronic acid** (MW: 165.98 g/mol)
- 4-Bromoanisole (MW: 187.04 g/mol)
- Palladium(II) Acetate $[Pd(OAc)_2]$
- Triphenylphosphine $[PPh_3]$
- Potassium Carbonate (K_2CO_3), anhydrous
- Toluene

- Ethanol
- Water, deionized
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line.

Methodology:

- Reagent Calculation & Stoichiometry (The "Why"):
 - The limiting reagent is typically the more expensive or complex partner, in this case, we will set 4-bromoanisole as the limiting reagent (1.0 eq).
 - 4-Bromoanisole: 1.87 g (10.0 mmol, 1.0 eq).
 - **4-Ethoxyphenylboronic acid:** 1.83 g (11.0 mmol, 1.1 eq). A slight excess is used to ensure the complete consumption of the aryl halide. Its molecular weight is critical for this calculation.
 - $\text{Pd}(\text{OAc})_2$: 22.4 mg (0.1 mmol, 1 mol%). A low catalyst loading is desirable for cost and to minimize residual palladium in the product.
 - PPh_3 : 52.4 mg (0.2 mmol, 2 mol%). The ligand stabilizes the palladium catalyst and facilitates the reaction. A 2:1 ligand-to-palladium ratio is common.
 - K_2CO_3 : 2.76 g (20.0 mmol, 2.0 eq). A base is essential for the transmetalation step. Two equivalents are typically sufficient.
- Reaction Setup:
 - To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, **4-Ethoxyphenylboronic acid**, $\text{Pd}(\text{OAc})_2$, PPh_3 , and K_2CO_3 .
 - Fit the flask with a reflux condenser.
 - Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This is a critical step to remove oxygen, which can oxidize the $\text{Pd}(0)$ catalyst and deactivate it.

- Add the solvent system: Toluene (30 mL) and Ethanol (10 mL). Toluene is the primary organic solvent, while ethanol can help with the solubility of the base and boronic acid.
- Reaction Execution:
 - With vigorous stirring, heat the reaction mixture to 80-90 °C using a heating mantle.
 - Maintain the reaction at this temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromoanisole spot.
- Workup and Purification:
 - Cool the reaction mixture to room temperature.
 - Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
 - Extract the aqueous layer with ethyl acetate (2 x 30 mL).
 - Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate. The brine wash helps to remove residual water.
 - Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 4-ethoxy-4'-methoxybiphenyl.

Applications in Drug Discovery and Materials Science

4-Ethoxyphenylboronic acid is not just a reagent; it is an enabling tool for creating novel molecular architectures with significant biological activity.

- Oncology: It is used to synthesize amino-trimethoxyphenyl-aryl thiazoles, which act as microtubule inhibitors and show potential as antitumor agents.[\[4\]](#)[\[8\]](#)
- Neurodegenerative Disease: The compound is a key reactant in the synthesis of modulators for the survival motor neuron (SMN) protein, a therapeutic target for spinal muscular atrophy.

[4][8]

- Metabolic and Inflammatory Diseases: It is employed in creating bicyclic hydroxyphenyl methanone derivatives that inhibit hydroxysteroid dehydrogenase and in the development of dual immunosuppressive and anti-inflammatory agents.[8]
- Molecular Probes: The core structure can be incorporated into molecules designed for specific biological interactions, as demonstrated in molecular docking studies.[12]

The ethoxy group itself can impart desirable pharmacokinetic properties, such as improved metabolic stability or enhanced binding affinity, making it a valuable substituent in medicinal chemistry.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. **4-Ethoxyphenylboronic acid** is a hazardous substance and must be handled with appropriate precautions.

Hazard Class	GHS Statement	Precautionary Codes
Skin Irritation	H315: Causes skin irritation	P264, P280, P302+P352
Eye Irritation	H319: Causes serious eye irritation	P280, P305+P351+P338
Respiratory Irritation	H335: May cause respiratory irritation	P261, P271, P304+P340

(Data sourced from Sigma-Aldrich and TCI Chemicals Safety Data Sheets)[1][4][7]

- Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[1] Avoid creating dust.[13]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified as a combustible solid.[1][4]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

4-Ethoxyphenylboronic acid is a powerful and versatile building block in synthetic chemistry. Its utility is fundamentally tied to its physicochemical properties, most notably its molecular weight of 165.98 g/mol, which governs the stoichiometry of its reactions. As a key participant in the robust and reliable Suzuki-Miyaura coupling, it provides a straightforward route to complex biaryl structures that are prevalent in pharmaceuticals and advanced materials. For the research scientist, a comprehensive understanding of its properties, reaction mechanisms, and safe handling is essential for leveraging its full synthetic potential and driving innovation in drug discovery and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 对乙氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 4-Ethoxyphenylboronic acid | C8H11BO3 | CID 2734351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 对乙氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 5. (4-Ethoxyphenyl)boronic acid | 22237-13-4 | FE139723 [biosynth.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. materials.alfachemic.com [materials.alfachemic.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]

- To cite this document: BenchChem. [4-Ethoxyphenylboronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1587236#4-ethoxyphenylboronic-acid-molecular-weight\]](https://www.benchchem.com/product/b1587236#4-ethoxyphenylboronic-acid-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com